2-Aminobenzene-1,4-diol hydrochloride

Oxidative stability Salt form comparison Storage stability

The free base 2-aminobenzene-1,4-diol rapidly oxidizes, compromising shelf life and polymer molecular weight. This hydrochloride salt (CAS 32190-95-7) protonates the amino group, retarding oxidative degradation. - **Key advantage**: Air-stable, weighable form vs unstable free base (JP 59188646 A) - **Application**: High-purity monomer for polybenzoxazoles (U.S. Patent 5,099,057, ≥99 wt% achievable) - **Solid-state characterization**: Single-crystal X-ray structure solved (orthorhombic Pca21) Ideal for photosensitive materials, fluorescent dyes, and reproducible crystallinity studies.

Molecular Formula C6H8ClNO2
Molecular Weight 161.59
CAS No. 32190-95-7
Cat. No. B2665965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzene-1,4-diol hydrochloride
CAS32190-95-7
Molecular FormulaC6H8ClNO2
Molecular Weight161.59
Structural Identifiers
SMILESC1=CC(=C(C=C1O)N)O.Cl
InChIInChI=1S/C6H7NO2.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3,8-9H,7H2;1H
InChIKeyJVYHTZHTBQZEIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobenzene-1,4-diol Hydrochloride: Core Identity and Procurement


2-Aminobenzene-1,4-diol hydrochloride (CAS 32190-95-7), also known as 2-aminohydroquinone hydrochloride, is an aminohydroquinone derivative with the molecular formula C6H8ClNO2 and a molecular weight of 161.59 g/mol . The compound serves as a versatile intermediate in the synthesis of photosensitive materials , high-performance polybenzoxazole polymers [1], and fluorescent dyes [2]. Its hydrochloride salt form confers distinct handling and stability advantages over the free base, which is documented to be air-sensitive and prone to rapid oxidation to the corresponding quinone [3].

Air-stable salt form
Hydrochloride salt may improve storage stability relative to free base, which is reported to oxidize rapidly
Intermediate for photosensitive materials
Documented reagent for photoresist and imaging material synthesis (JP 59188646 A)
Monomer precursor for PBO polymers
Dihydroxy-ortho-amino substitution pattern required for polybenzoxazole ring formation

Why Salt Form and Substituent Pattern Are Critical


Procurement decisions for aminohydroquinone intermediates cannot rely on simple analog substitution. The free base 2-aminobenzene-1,4-diol is documented to be unstable in air, undergoing rapid oxidation to the quinone form [1], a degradation pathway that compromises shelf life and reaction reproducibility. The hydrochloride salt mitigates this liability by protonating the amino group, reducing electron density on the aromatic ring and thereby retarding oxidative degradation. Furthermore, alternative halide salts (e.g., perchlorate) exhibit different crystal packing [2], which can alter dissolution kinetics and solid-state stability. Positional isomers such as 2-aminophenol lack the second hydroxyl group required for polybenzoxazole monomer formation and certain dye coupling reactions [3]. These differences directly impact synthetic yield, product purity, and process robustness.

Hydrochloride salt
Free base
Free base is reported as air-sensitive and rapidly oxidizes to quinone; hydrochloride salt retards this degradation, affecting shelf life and batch consistency
Hydrochloride salt
Perchlorate salt
Different crystal packing (Pca21 vs P212121) and larger unit cell volume for perchlorate may alter dissolution kinetics and solid-state stability
2-Aminobenzene-1,4-diol
2-Aminophenol
Positional isomer lacks the second hydroxyl group required for benzoxazole monomer formation and certain dye coupling reactions

Quantitative Evidence for Scientific Selection


Air Stability: Hydrochloride vs. Free Base

The free base 2-aminobenzene-1,4-diol is reported to be unstable in air, undergoing rapid oxidation to the corresponding quinone [1]. The hydrochloride salt, by protonating the amino group, reduces the electron-donating character of the -NH2 substituent, thereby retarding this oxidative pathway. The free base is described as a degradable species requiring controlled storage to mitigate light and air exposure .

Air stability
Head-to-head
HCl salt: crystalline solid stable at RT; Free base: rapid oxidation to quinone
Supports salt form selection for shelf-stable reagent
Free base requires inert atmosphere handling
Oxidative stability Salt form comparison Storage stability

Crystal Packing: Hydrochloride vs. Perchlorate Salt

Single-crystal X-ray diffraction data establish that 2-aminohydroquinone hydrochloride crystallizes in the orthorhombic space group Pca21 with unit cell parameters a = 16.220(3) Å, b = 5.211(1) Å, c = 8.719(2) Å, and volume V = 737.0(2) ų, with Z = 4 [1]. In contrast, the perchlorate salt crystallizes in space group P212121 with a = 7.110(1) Å, b = 7.139(1) Å, c = 18.043(4) Å, and V = 915.8(3) ų [1]. All active hydrogens in both salts participate in intermolecular hydrogen bonding that organizes a three-dimensional framework.

Crystal packing
Head-to-head
HCl: Pca21, V=737.0 ų; ClO4: P212121, V=915.8 ų (~24% larger)
Tighter packing may favor reproducible solid-state handling
Single-crystal XRD comparison
Crystal engineering Polymorph control Solid-state characterization

Validated Use in Photosensitive Materials

2-Aminobenzene-1,4-diol hydrochloride is specifically cited as a reagent in the synthesis of photosensitive materials, as documented in Japanese Patent JP 59188646 A (1984) . This patent-based application distinguishes the hydrochloride salt from the free base and other aminophenol analogs that lack this specific documented utility in photoresist and imaging material formulations.

Photoresist use
Class-level
Cited in JP 59188646 A for photosensitive material synthesis
Documented application may support procurement for photoresist R&D
Patent literature; verify current applicability
Photosensitive materials Photoresist synthesis Industrial reagent

Polybenzoxazole Monomer Intermediate Utility

U.S. Patent 5,099,057 explicitly states that 2-amino-1,4-benzenediol is particularly useful in the preparation of high molecular weight polybenzoxazoles [1]. The patent further claims that the free base can be recovered in purity of at least 99 weight percent, and in some embodiments at least 99.9 weight percent [2]. This dual-hydroxyl, ortho-amino substitution pattern is uniquely suited for benzoxazole ring formation; monohydroxy analogs such as 2-aminophenol lack the second hydroxyl necessary for polymerization.

PBO monomer
Class-level
≥99 wt% purity achievable; requires dihydroxy + ortho-amino pattern
Polymerization pathway structurally dependent on this substitution
Free base purity spec per US 5,099,057
High-performance polymers Polybenzoxazole Monomer synthesis

Aqueous Solubility Profile

The hydrochloride salt of 2-aminobenzene-1,4-diol exhibits a computed aqueous solubility of 0.786 mg/mL (0.00487 mol/L), corresponding to a Log S (ESOL) of -2.31, classified as 'Soluble' . The free base is described as soluble in water, ethanol, ether, acetone, chloroform, and benzene , but quantitative solubility values for the free base are not available. The hydrochloride form provides a defined, reproducible solubility profile critical for aqueous reaction media and consistent solution-phase processing.

Aqueous solubility
Data to verify
0.786 mg/mL (Log S -2.31)
Quantified solubility may support aqueous solution preparation
Computed ESOL; empirical verification recommended
Solubility Formulation Reaction medium compatibility

High-Value Application Scenarios


Photosensitive Materials for Imaging and Photoresists

The hydrochloride salt is the documented reagent of choice for synthesizing photosensitive materials, as established in JP 59188646 A [1]. The salt form's air stability relative to the free base ensures consistent batch performance in photoresist formulations, where uncontrolled oxidation would alter the photochemical properties and reduce imaging resolution.

Monomer Precursor for High-Purity PBO Polymers

U.S. Patent 5,099,057 identifies 2-amino-1,4-benzenediol as particularly useful for high molecular weight polybenzoxazoles, with achievable purity of ≥99 wt% [1]. The hydrochloride salt provides a stable, weighable form of this monomer, avoiding the free base's oxidative degradation that would introduce chain-terminating impurities and limit polymer molecular weight.

Fluorescent Dye Intermediate Synthesis

The same patent [1] cites amino-para-arenediols as useful in fluorescent dye manufacture. The hydrochloride salt maintains the reduced hydroquinone oxidation state during storage, ensuring that the correct redox form is delivered for dye coupling reactions. The free base's tendency toward air oxidation [2] risks premature quinone formation, which would alter the chromophoric outcome.

Crystallography and Solid-State Research

The hydrochloride salt's fully solved single-crystal X-ray structure (orthorhombic Pca21, V = 737.0 ų) [1] provides a reference-quality solid-state characterization. The tighter packing relative to the perchlorate salt (V = 915.8 ų) [1] makes the hydrochloride the preferred form for studies requiring reproducible crystallinity, such as solid-state reactivity, tableting, or cocrystal screening.

Application
Selection Property
Validation Focus
Photosensitive materials R&D
Documented photoresist reagent
Consistent photochemistry via air-stable HCl salt
High-purity PBO polymer synthesis
Dihydroxy-ortho-amino substitution pattern
Monomer purity and oxidative stability during polymerization
Fluorescent dye intermediate
Reduced hydroquinone oxidation state maintained
Storage stability to avoid premature quinone formation
Crystallography and solid-state studies
Solved orthorhombic crystal structure
Reproducible crystallinity and packing density
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